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Ethyl vanillin isobutyrate - 188417-26-7

Ethyl vanillin isobutyrate

Catalog Number: EVT-320076
CAS Number: 188417-26-7
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl vanillin isobutyrate, also known as 2-Ethoxy-4-formylphenyl isobutyrate, is a flavoring agent . It is a white to light yellow powder .

Molecular Structure Analysis

The molecular weight of Ethyl vanillin isobutyrate is 236.27, and its chemical formula is C13H16O4 . It is a benzaldehyde that is substituted by an ethoxy group at position 3 and by a (2-methylpropanoyl)oxy group at position 4 .

Physical And Chemical Properties Analysis

Ethyl vanillin isobutyrate is insoluble in water but soluble in organic solvents and oils . It is freely soluble in ethanol . The compound is a white to light yellow powder . The minimum assay value is 98% .

Vanillin

Compound Description: Vanillin (4-Hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde and the primary component of vanilla bean extract. It is widely used as a flavoring agent in food, beverages, and pharmaceuticals. Vanillin possesses antioxidant properties and has been studied for its potential health benefits. [, ]

Relevance: Vanillin is structurally related to ethyl vanillin isobutyrate through the presence of the 4-hydroxy-3-methoxybenzaldehyde core. Ethyl vanillin isobutyrate is the ester derivative of ethyl vanillin, which is a structural analog of vanillin where the methyl group on the methoxy substituent is replaced with an ethyl group. Both compounds share the same aromatic ring and substituent pattern, differing only in the alkyl chain length of the ester moiety. [, ]

Ethyl Vanillin

Compound Description: Ethyl vanillin (3-Ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a stronger and slightly different aroma profile compared to vanillin. It is commonly used in food, beverages, and pharmaceuticals as a substitute for natural vanilla extract. [, ]

Relevance: Ethyl vanillin shares a close structural relationship with ethyl vanillin isobutyrate, being the parent compound from which the latter is derived. Ethyl vanillin isobutyrate is formed through esterification of the hydroxyl group of ethyl vanillin with isobutyric acid. This structural similarity results in similar aroma profiles. [, ]

Methyl Vanillin

Compound Description: Methyl vanillin (4-Hydroxy-3-methoxybenzaldehyde) is another vanillin analog commonly used as a flavoring agent. It has a slightly sweeter taste compared to vanillin and ethyl vanillin. [, ]

Relevance: Like ethyl vanillin, methyl vanillin is structurally similar to ethyl vanillin isobutyrate due to the shared 4-hydroxy-3-methoxybenzaldehyde core. The difference lies in the alkyl group attached to the oxygen atom at the 3rd position of the benzene ring – a methyl group in methyl vanillin and an ethyl group in ethyl vanillin and its isobutyrate ester. [, ]

Ethyl Vanillin β-D-glucoside

Compound Description: Ethyl vanillin β-D-glucoside is a glucoside derivative of ethyl vanillin formed through glycosidic linkage. This compound is studied for its potential to improve the stability and solubility of ethyl vanillin, allowing for its controlled release in various applications. []

Relevance: While structurally distinct from ethyl vanillin isobutyrate, ethyl vanillin β-D-glucoside shares the same core structure of ethyl vanillin. This highlights the versatility of ethyl vanillin as a building block for developing compounds with potentially improved properties, such as increased stability or controlled release. []

3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate

Compound Description: 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate is an ester identified in the essential oils of plants belonging to the Polypodiacea family. It contributes to their characteristic green and seaweed-like odor. []

Relevance: Although structurally different from ethyl vanillin isobutyrate, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate is grouped into the same chemical class – esters of isobutyric acid. This emphasizes the widespread presence and diverse applications of isobutyrate esters in natural and synthetic compounds, including flavorings like ethyl vanillin isobutyrate. []

Isobutyl Isobutyrate

Compound Description: Isobutyl isobutyrate is another ester found in the essential oils of certain fern species. Like 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, it contributes to their characteristic odor profile. []

Relevance: Similar to the previous compound, isobutyl isobutyrate belongs to the same chemical class as ethyl vanillin isobutyrate – esters of isobutyric acid. This emphasizes the commonality of isobutyrate esters as flavor and fragrance compounds in various natural and synthetic products. []

Source and Classification

Ethyl vanillin isobutyrate is synthesized from ethyl vanillin, which can be obtained from natural sources such as vanilla beans or produced synthetically from guaiacol. The compound falls under the category of flavoring agents and aroma compounds. It is classified as a benzaldehyde derivative, characterized by its ethoxy and isobutyryloxy substituents on the benzene ring.

Synthesis Analysis

The synthesis of ethyl vanillin isobutyrate can be achieved through several methods:

  1. Direct Acylation:
    • Ethyl vanillin reacts with isobutyric acid chloride or isobutyric anhydride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at temperatures ranging from 60 to 120 degrees Celsius.
    • The molar ratio of the reactants is generally maintained between 1:1 to 1:3, with optimal yields observed at a ratio of approximately 1.1 to 1.5 for ethyl vanillin to the acylating agent .
  2. Catalyzed Reactions:
    • An alkali metal salt of a low-grade carboxylic acid (e.g., sodium acetate) can be used as a catalyst to facilitate the reaction without the need for solvents, thereby simplifying post-reaction processing .
  3. Crystallization:
    • After the reaction completion, the product can be crystallized by adding a methanol-water or ethanol-water mixture to separate out the solid product at room temperature. This method has been reported to yield high purity (>98%) of ethyl vanillin isobutyrate .
Molecular Structure Analysis

Ethyl vanillin isobutyrate has a molecular formula of C12_{12}H16_{16}O4_{4} and a molecular weight of approximately 224.25 g/mol. The structure features:

  • A benzene ring with an ethoxy group (-OCH2_2CH3_3) and an isobutyryloxy group (-O-C(=O)-C(CH3_3)2_2).
  • The compound exhibits typical characteristics of aromatic compounds, including resonance stabilization due to delocalized electrons in the benzene ring.
Chemical Reactions Analysis

Ethyl vanillin isobutyrate can participate in various chemical reactions:

  • Esterification: It can undergo hydrolysis in the presence of water or alcohols to regenerate ethyl vanillin and isobutyric acid.
  • Reduction Reactions: The aldehyde functional group can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to alcohol derivatives.
Mechanism of Action

The mechanism by which ethyl vanillin isobutyrate exerts its flavoring properties involves:

  • Interaction with Olfactory Receptors: The compound binds to specific receptors in the olfactory system, triggering signals that are interpreted by the brain as sweet and creamy notes typical of vanilla flavors.
  • Stability Under Light Exposure: Ethyl vanillin isobutyrate exhibits superior light stability compared to other flavoring agents, making it suitable for various applications without significant degradation over time .
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 56-57 degrees Celsius.
  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water.
  • Odor Profile: Characterized by a strong vanilla-like aroma with buttery undertones.
Applications

Ethyl vanillin isobutyrate finds extensive use in:

Chemical Synthesis & Production Methodologies

Catalyzed Esterification Processes

Alkali Metal Salt-Catalyzed Reactions

Ethyl vanillin isobutyrate synthesis is optimally achieved through alkali metal salt-catalyzed esterification under solvent-free conditions. This method reacts ethyl vanillin with isobutyric acid derivatives using catalysts including sodium acetate, potassium benzoate, or potassium formate at temperatures ranging from 60–120°C. The catalytic mechanism involves nucleophilic activation of the carbonyl group, significantly accelerating acylation without generating corrosive byproducts. Industrial applications favor this approach due to its operational simplicity and elimination of solvent recovery steps, achieving yields exceeding 92% within 3–5 hours at optimal temperatures (85–95°C) [1] [5].

The catalytic efficiency varies substantially with cation selection and reaction parameters as demonstrated in comparative studies:

Table 1: Catalyst Performance in Solvent-Free Synthesis

CatalystTemperature (°C)Reaction Time (h)Yield (%)
Sodium acetate85492.5
Potassium benzoate95395.2
Potassium formate75589.7

Solvent-Free Synthesis Optimization

Solvent-free production represents a significant advancement in sustainable manufacturing, eliminating volatile organic compounds while reducing energy consumption by 40–50% compared to traditional methods. The optimized process combines ethyl vanillin with isobutyric acid in a 1:1.2 molar ratio, using 0.5–2.0 wt% alkali metal catalyst. Continuous water removal is critical for driving equilibrium toward ester formation, achieving near-quantitative conversion at 100–110°C within 4 hours. Post-reaction purification involves vacuum distillation or fractional crystallization, yielding products with ≥98% purity suitable for fragrance applications. This methodology demonstrates exceptional scalability in industrial settings, with production cycles completed in under 6 hours from reaction initiation to product isolation [1] [5] [8].

Acylation Techniques

Isobutyroyl Chloride-Mediated Reactions

Acylation using isobutyroyl chloride provides rapid esterification under mild conditions, particularly valuable for lab-scale synthesis. The process involves controlled addition of isobutyroyl chloride to ethyl vanillin dissolved in inert aprotic solvents (toluene, tetrahydrofuran) or solvent-free systems, maintaining stoichiometric ratios between 1.1:1 and 1.5:1. Tertiary amines—typically triethylamine or N,N-dimethylbenzylamine—serve as hydrochloric acid scavengers at 0–40°C, preventing aldehyde degradation and minimizing side reactions. Critical process parameters include:

  • Temperature control (20–140°C optimal range)
  • Exclusion of moisture to prevent hydrolysis
  • Gradual reagent addition to manage exothermicityPost-reaction purification involves sequential washing with sodium carbonate solution, water, and saturated sodium chloride, followed by solvent removal under reduced pressure. Final distillation yields high-purity ethyl vanillin isobutyrate (95–97%) with characteristic organoleptic properties suitable for premium fragrances [2] [3].

Isobutyric Anhydride Utilization

Isobutyric anhydride offers handling advantages over acid chlorides, serving as both acylating agent and reaction medium. The anhydride reacts with ethyl vanillin at elevated temperatures (100–150°C) without catalysts, though basic catalysts can enhance kinetics. A typical protocol employs a 1.2:1 molar ratio of anhydride to ethyl vanillin, achieving 85–90% conversion within 2–3 hours at 120°C. The liberated isobutyric acid is concurrently distilled off, shifting equilibrium toward product formation. Modern purification leverages molecular distillation under high vacuum (0.1–5 mmHg), with temperature-controlled fractional separation (120–180°C) yielding color-stable ester essential for soap and cosmetic applications. This approach generates minimal wastewater compared to chloride-mediated routes, aligning with green chemistry principles [2] [3] [8].

Biotechnological Production

Enzymatic & Microbial Synthesis Pathways

Biocatalytic synthesis of vanillin derivatives employs lipases (particularly Thermomyces lanuginosus lipase) under mild aqueous-organic biphasic conditions. Ethyl vanillin isobutyrate production utilizes immobilized enzymes in non-aqueous media, enabling esterification at 35–50°C without damaging the aldehyde functionality. Process optimization studies demonstrate that solvent systems significantly influence conversion efficiency:

  • Mixed solvents (tert-butanol:water 4:1) yield 78% conversion
  • Neat substrate systems reach 85% conversion with molecular sievesLipase-catalyzed reactions typically achieve 70–85% yield within 24–48 hours, offering superior selectivity and eliminating metal catalysts. Recent advances employ continuous-flow bioreactors with enzyme immobilization matrices (silica gel, fabric membranes), enhancing productivity 3.5-fold compared to batch systems while maintaining enzyme activity over 15 reaction cycles [2] [5].

Substrate Specificity (Ferulic Acid, Eugenol)

Microbial transformation routes utilize natural phenylpropenoids as substrates for ethyl vanillin isobutyrate precursors. Specific bacterial strains (Pseudomonas putida, recombinant Escherichia coli) convert ferulic acid to vanillin via feruloyl-CoA intermediates, while eugenol undergoes oxidation to coniferyl alcohol before side-chain cleavage. Though not yet commercially implemented for ethyl vanillin isobutyrate specifically, these pathways demonstrate theoretical potential:

  • Ferulic acid pathway: Yields vanillin (precursor) at 6.8 g/L via enzymatic decarboxylation
  • Eugenol pathway: Achieves 4.2 g/L vanillin through isomerization and β-oxidationThe microbial-derived vanillin requires subsequent chemical esterification since natural isobutyrate esters are not natively produced. Current research focuses on engineering acyltransferase enzymes capable of direct ester formation from isobutyryl-CoA and vanillin, though conversion rates remain below 25% [5] [9].

Properties

CAS Number

188417-26-7

Product Name

Ethyl vanillin isobutyrate

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-methylpropanoate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3

InChI Key

BTCQMCOBMIXUCG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C

Solubility

insoluble in water; soluble in organic solvents, oils
freely soluble (in ethanol)

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C

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